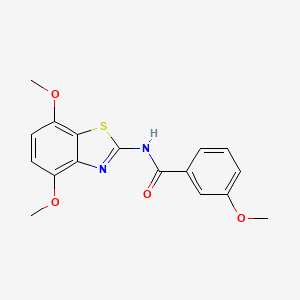

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and industrial applications .

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-11-6-4-5-10(9-11)16(20)19-17-18-14-12(22-2)7-8-13(23-3)15(14)24-17/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYFMXYMKBJKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.

Industry: Used in the development of materials with specific properties, such as fluorescence and electroluminescence

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and have been studied for their antibacterial properties.

2-aminobenzothiazoles: These compounds are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory effects.

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound can be understood through its interaction with various biological targets:

- Antimicrobial Activity : Similar compounds containing benzothiazole and methoxy groups have shown promising antibacterial effects. They potentially disrupt bacterial cell membranes, leading to compromised integrity and function.

- Antiproliferative Effects : Research indicates that derivatives of benzothiazole exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values (the concentration required for 50% inhibition) in the low micromolar range against cancer cells .

- Antioxidant Properties : Some studies highlight the antioxidant activity of benzothiazole derivatives, which can neutralize free radicals and reduce oxidative stress in cells .

Antiproliferative Activity

The following table summarizes the antiproliferative effects of related compounds:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 1.2 | Strong selectivity |

| Compound B | HCT 116 | 3.7 | Moderate activity |

| This compound | Various | TBD* | Further studies needed |

*To Be Determined (TBD)

Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for related compounds:

| Compound | Bacterial Strain Tested | MIC (µM) | Notes |

|---|---|---|---|

| Compound C | E. faecalis | 8 | Selective activity |

| Compound D | S. aureus | 16 | Moderate activity |

| This compound | TBD* | TBD* | Further studies needed |

*To Be Determined (TBD)

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing various benzothiazole derivatives for their biological activities:

- Study on Antiproliferative Activity : A study evaluated several derivatives against cancer cell lines and found that some exhibited significant antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .

- Antioxidant Evaluation : Compounds with methoxy substitutions were tested for their ability to scavenge free radicals. Results indicated that certain derivatives had enhanced antioxidant properties compared to standard antioxidants like BHT (butylated hydroxytoluene) .

Q & A

Q. Basic to Advanced Research Focus

- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) resolves bond angles and torsion angles, critical for confirming the benzothiazole-amide conformation. Data collection at 100 K with synchrotron radiation improves resolution .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic splitting patterns. 2D experiments (COSY, HSQC) validate connectivity.

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺, m/z calc. 373.09) and fragments (e.g., loss of methoxy groups) .

What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity profile of this compound?

Q. Advanced Research Focus

- Rodent models : Administer intraperitoneal (5–20 mg/kg) or oral doses (10–50 mg/kg) to assess bioavailability. Plasma sampling via LC-MS/MS quantifies compound levels over 24h.

- Toxicity endpoints : Histopathology (liver/kidney), serum ALT/AST (hepatotoxicity), and CBC (hematological effects) are monitored.

- Non-human primates : For CNS penetration studies, PET tracers (e.g., carbon-11 labeling, as in related benzamide derivatives) can map tissue distribution .

How does the substitution pattern on the benzothiazole ring influence the compound’s inhibitory activity against bacterial cell division proteins like FtsZ?

Q. Advanced Research Focus

- Structure-activity relationship (SAR) : Dimethoxy groups at positions 4 and 7 enhance FtsZ binding by increasing hydrophobic interactions with the protein’s T7 loop.

- Electron-withdrawing vs. donating groups : Nitro substituents (e.g., in analogs like N-(4-nitrobenzoyl derivatives) reduce activity, suggesting hydrogen bonding is critical.

- Molecular docking : AutoDock Vina simulations reveal that 3-methoxybenzamide occupies a cleft near FtsZ’s GTP-binding site, disrupting polymerization .

What methodological approaches are employed to assess the compound’s potential as an enzyme inhibitor in cancer research?

Q. Advanced Research Focus

- Kinetic assays : Measure IC50 via fluorescence-based ATPase assays (e.g., malachite green for phosphate release) under varying GTP concentrations.

- Cell-based validation : Apoptosis (Annexin V/PI staining) and proliferation (MTT assay) in cancer cells treated with 1–50 µM compound.

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins) to exclude off-target effects. Co-crystallization with target enzymes (e.g., tubulin) validates binding modes .

How can researchers address challenges in the compound’s solubility and bioavailability during preclinical development?

Q. Advanced Research Focus

- Prodrug strategies : Esterification of methoxy groups (e.g., acetyl-protected analogs) improves intestinal absorption.

- Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm) enhances aqueous solubility and sustained release.

- Salt formation : Hydrochloride salts (common for benzothiazoles) increase crystallinity and dissolution rates in polar solvents .

What computational methods are utilized to predict the binding affinity of this compound with target proteins?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-protein complexes (e.g., FtsZ).

- QSAR modeling : 2D/3D descriptors (logP, polar surface area) correlate with antimicrobial activity.

- Free-energy calculations : MM-PBSA/GBSA estimates binding energy contributions from van der Waals and electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.